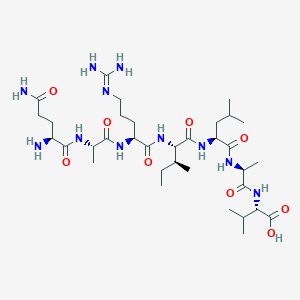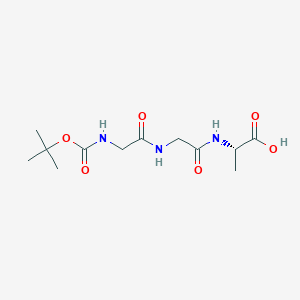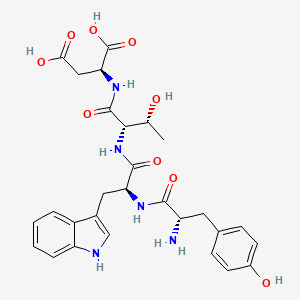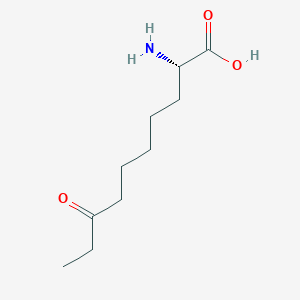
L-Valine, L-glutaminyl-L-alanyl-L-arginyl-L-isoleucyl-L-leucyl-L-alanyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valine, L-glutaminyl-L-alanyl-L-arginyl-L-isoleucyl-L-leucyl-L-alanyl- is a complex peptide compound composed of multiple amino acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-glutaminyl-L-alanyl-L-arginyl-L-isoleucyl-L-leucyl-L-alanyl- involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this peptide compound can be achieved through large-scale SPPS or LPPS. Automated peptide synthesizers are commonly used to enhance efficiency and precision. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反应分析
Types of Reactions
L-Valine, L-glutaminyl-L-alanyl-L-arginyl-L-isoleucyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like arginine and leucine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of arginine can lead to the formation of citrulline .
科学研究应用
L-Valine, L-glutaminyl-L-alanyl-L-arginyl-L-isoleucyl-L-leucyl-L-alanyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in treating metabolic disorders and as a component in drug delivery systems.
Industry: Utilized in the production of bioactive peptides and as a standard in analytical techniques.
作用机制
The mechanism of action of L-Valine, L-glutaminyl-L-alanyl-L-arginyl-L-isoleucyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact pathways depend on the specific context and application .
相似化合物的比较
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with antioxidant properties.
L-Valyl-L-alanine: Known for its sorption properties and thermal stability.
L-Tyrosyl-L-glutamine: Used in peptide synthesis and research.
Uniqueness
Its combination of hydrophobic and hydrophilic residues allows it to interact with a wide range of molecular targets, making it versatile in research and industrial applications .
属性
CAS 编号 |
501683-74-5 |
|---|---|
分子式 |
C34H63N11O9 |
分子量 |
769.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C34H63N11O9/c1-9-18(6)26(32(52)43-23(15-16(2)3)31(51)41-20(8)28(48)44-25(17(4)5)33(53)54)45-30(50)22(11-10-14-39-34(37)38)42-27(47)19(7)40-29(49)21(35)12-13-24(36)46/h16-23,25-26H,9-15,35H2,1-8H3,(H2,36,46)(H,40,49)(H,41,51)(H,42,47)(H,43,52)(H,44,48)(H,45,50)(H,53,54)(H4,37,38,39)/t18-,19-,20-,21-,22-,23-,25-,26-/m0/s1 |
InChI 键 |
NVUAKFPLFHOCDB-SSHVMUOYSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol](/img/structure/B14237888.png)
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14237896.png)



![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
methanone](/img/structure/B14237932.png)
![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)
![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)
![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)

